5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a unique structure with a cyclohexyloxy group, a methyl group, and a carboxylic acid functional group attached to the pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanol with 4-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-phase catalysts to enhance reaction rates and yields . These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[][3].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyloxy-4-methyl-1H-pyrazole-3-carboxaldehyde, while reduction could produce cyclohexyloxy-4-methyl-1H-pyrazole-3-methanol[3][3].
Scientific Research Applications
5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-pyrazole-3-carboxylic acid: Similar in structure but lacks the cyclohexyloxy group.
3-Methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substitution patterns.
1-Methyl-1H-pyrazole-5-carboxylic acid: Features a methyl group at a different position on the pyrazole ring.
Uniqueness
5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclohexyloxy-4-methyl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(11(14)15)12-13-10(7)16-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWMKEZSZUZWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1OC2CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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